molecular formula C17H28ClNO2 B2699642 1-(3,5-Dimethylpiperidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride CAS No. 1212166-18-1

1-(3,5-Dimethylpiperidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride

Cat. No.: B2699642
CAS No.: 1212166-18-1
M. Wt: 313.87
InChI Key: CPHRDZDLBVSYMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Dimethylpiperidin-1-yl)-3-(p-tolyloxy)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C17H28ClNO2 and its molecular weight is 313.87. The purity is usually 95%.
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Scientific Research Applications

Conformational Analyses in Different Environments

The compound's crystal structures and conformations have been extensively studied, revealing its diverse chemical behavior. For instance, Nitek et al. (2020) investigated the crystal structures of similar 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives. These structures provide insights into the compound's molecular interactions and stability in various environments, enhancing our understanding of its potential applications in chemical research (Nitek et al., 2020).

Synthesis and Structural Diversification

Research has focused on the synthesis of structurally diverse libraries using compounds with similar chemical structures. Roman (2013) used a ketonic Mannich base derived from 2-acetylthiophene to generate a range of compounds, demonstrating the versatility of these chemical structures in synthesizing various molecular derivatives (Roman, 2013).

Stereochemistry and Configurational Studies

The compound's stereochemistry is crucial for understanding its chemical and biological interactions. Casy and Jeffery (1972) described the synthesis of cis and trans 1,3-dimethylpiperidin-4-ols, which are structurally related, and their derived esters. This research sheds light on the configurations and conformations that are essential for the compound's reactivity and potential applications (Casy & Jeffery, 1972).

Spectroscopic and Molecular Structure Analysis

In-depth spectroscopic and structural analysis of related compounds has been conducted to understand their chemical properties better. For example, Kowalczyk (2008) characterized quaternary ammonium derivatives of 1,1-dimethyl-1,3-propylenediamine, which bear resemblance to the compound . Such studies are pivotal in deducing the molecular structure and spectral properties, which are integral to determining potential scientific applications (Kowalczyk, 2008).

Properties

IUPAC Name

1-(3,5-dimethylpiperidin-1-yl)-3-(4-methylphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2.ClH/c1-13-4-6-17(7-5-13)20-12-16(19)11-18-9-14(2)8-15(3)10-18;/h4-7,14-16,19H,8-12H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHRDZDLBVSYMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CC(COC2=CC=C(C=C2)C)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.